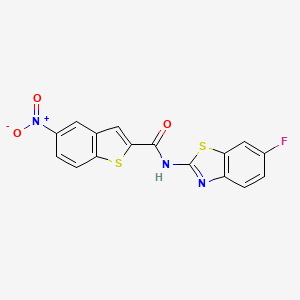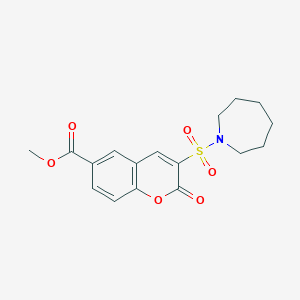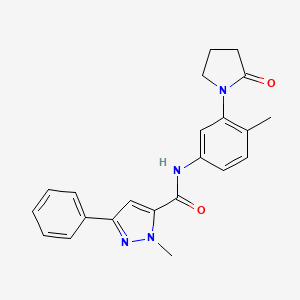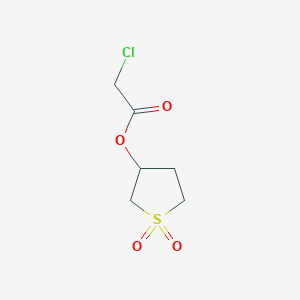
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazole carboxamides . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of 2-amino-thiazole-4-carboxamides, which is a class of compounds that “this compound” belongs to, has been reported in the literature . These compounds were designed and synthesized based on the structure of cemadotin . The synthesized compounds were characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been studied extensively. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis Techniques
Thiazole derivatives, including compounds structurally related to "N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide," have been synthesized using various chemical processes. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-5-(het)aryl-4-functionalized thiazoles, showcasing the versatility of thiazole compounds in introducing diverse functionalities such as ester, carboxamide, or peptide groups (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer Activity
Cai et al. (2016) evaluated the anticancer activity of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against various cell lines, highlighting the potential of thiazole derivatives as anticancer agents (Cai et al., 2016).
Antimicrobial and Antifungal Activities
Thiazole and thiadiazole derivatives have shown significant antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety and evaluated them as potent anticancer agents, showcasing the broad spectrum of biological activities possessed by thiazole derivatives (Gomha et al., 2017).
Antihypertensive Activity
Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, demonstrating the potential of thiazole derivatives in cardiovascular therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
作用機序
Target of Action
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide, a derivative of thiazole carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with COX enzymes, exhibiting potent inhibitory activities . It selectively inhibits the COX-2 enzyme, which is primarily responsible for inflammation and pain . The compound’s interaction with these targets leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and pain signaling .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain due to its inhibitory effect on the COX-2 enzyme . This makes it a potential candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
将来の方向性
The future directions for “N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the design and synthesis of novel series of methoxyphenyl thiazole carboxamide derivatives and evaluation of their COX suppressant and cytotoxic properties could be a promising direction .
特性
IUPAC Name |
N-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(20)12-10-21-15(17-12)18-13(19)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUCXEPBCRXGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)

![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)

![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)
![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)






